Disodium;fluorophosphonic acid
Description
Overview of Fluorophosphonate Chemical Space
The fluorophosphonate chemical space is extensive, encompassing a wide range of organic and inorganic molecules. These compounds are of particular interest due to the influence of the highly electronegative fluorine atom on the properties of the parent molecule. researchgate.net The introduction of fluorine can dramatically alter the biological and physical characteristics of these compounds. researchgate.net
Fluorophosphonates have been a subject of study for over seven decades, with numerous patents detailing their synthesis and applications. fluoride-history.de Their utility spans from being corrosion inhibitors and electrolytes in batteries to more specialized roles in biomedical research. fluoride-history.de The synthesis of fluorinated phosphonates is a key area of research, with various methods developed for their preparation. researchgate.net The Michaelis-Arbuzov reaction is a historically significant method for forming the phosphorus-carbon bond found in many organophosphonates. researchgate.net Modern modifications to this reaction have expanded the library of accessible fluorophosphonate compounds. researchgate.net
Significance in Contemporary Chemical Research
Fluorophosphonates have emerged as powerful tools in contemporary chemical research, particularly in the field of chemical biology and drug discovery. Their ability to act as stable mimics of phosphate (B84403) esters makes them invaluable for studying biological processes involving phosphorylation. Inspired by early studies, researchers have prepared and investigated fluorophosphonate analogues of biologically important phosphates like phosphoserine and phosphotyrosine. nih.gov
A significant area of research involves the use of fluorophosphonates as activity-based probes (ABPs) to study enzyme function. researchgate.netstanford.edu Specifically, fluorophosphonate-based probes have been instrumental in profiling serine hydrolases, a large and diverse class of enzymes with crucial roles in various biological pathways. researchgate.netstanford.edufrontiersin.org These probes react covalently with the active site serine residue, allowing for the detection and characterization of enzyme activity in complex biological samples. nih.govresearchgate.net The development of cell-permeable fluorophosphonate probes has further enabled the study of these enzymes in their native cellular environment. researchgate.net The versatility of fluorophosphonate chemistry allows for the synthesis of diverse probes, facilitating the rapid profiling of serine hydrolases and the identification of novel enzyme inhibitors. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
FH2Na2O3P+2 |
|---|---|
Molecular Weight |
145.966 g/mol |
IUPAC Name |
disodium;fluorophosphonic acid |
InChI |
InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1 |
InChI Key |
BFDWBSRJQZPEEB-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)F.[Na+].[Na+] |
Origin of Product |
United States |
Historical Evolution of Fluorophosphonate Chemistry
Early Discoveries in Organophosphorus Chemistry
The roots of organophosphorus chemistry stretch back to the 19th century, a period of foundational discovery in chemical synthesis. novapublishers.com Although elemental phosphorus was isolated much earlier in 1669 by Hennig Brand, its integration into organic molecules took time. rsc.org Early explorations into "phosphoric ether" were conducted by chemists like Jean Pierre Boudet around 1801. ingentaconnect.com A significant step came in 1845 when Paul Thénard described a compound containing a carbon-phosphorus bond. novapublishers.commdpi.com
The mid-19th century saw the synthesis of the first key organophosphate compounds. In 1848, Franz Anton Voegeli successfully synthesized triethyl phosphate (B84403). ingentaconnect.commdpi.com This was soon followed by the creation of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont and Wladimir P. Moshnin. mdpi.comscispace.com TEPP was later identified as the first organophosphorus compound with anticholinesterase properties. mdpi.com The latter half of the century was dominated by the pioneering work of August Wilhelm Hofmann (1855-1873) and August Michaelis, who greatly expanded the scope of this new field. novapublishers.com Hofmann, for instance, synthesized methylphosphonic acid dichloride in 1873. mdpi.com Michaelis, along with Aleksandr Arbuzov, developed the eponymous Michaelis-Arbuzov reaction in 1898, a cornerstone method for creating the vital phosphorus-carbon (P-C) bond, which remains fundamental to the synthesis of phosphonates today. mdpi.comnih.govwikipedia.org
Table 1: Key Early Discoveries in Organophosphorus Chemistry
| Year | Discovery | Key Contributor(s) | Significance |
| 1801 | First traces of "phosphoric ether" generated. | Jean Pierre Boudet | Early exploration into organophosphorus compounds. ingentaconnect.com |
| 1845 | First observation of a compound with a C-P bond. | Paul Thénard | Established the existence of organophosphorus compounds. novapublishers.commdpi.com |
| 1848 | Synthesis of triethyl phosphate (TEP). | Franz Anton Voegeli | First neutral ester of phosphoric acid synthesized. ingentaconnect.commdpi.com |
| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP). | Philippe de Clermont, Wladimir P. Moshnin | First organophosphate cholinesterase inhibitor created. mdpi.comscispace.com |
| 1873 | Synthesis of methylphosphonic acid dichloride. | August Wilhelm Hofmann | Early synthesis of an alkylphosphonic acid dichloride. mdpi.com |
| 1898 | Development of the Michaelis-Arbuzov reaction. | August Michaelis, Aleksandr Arbuzov | Foundational method for forming P-C bonds. mdpi.comnih.govwikipedia.org |
Milestones in Fluorophosphonate Synthesis and Characterization
The synthesis of fluorophosphonates has evolved significantly from early methods to the sophisticated techniques used today. A foundational method for creating the necessary P-C bond is the Michaelis-Arbuzov reaction, first described in 1898. nih.govnih.gov This reaction, which typically involves reacting a trialkyl phosphite (B83602) with an alkyl halide, forms a dialkylalkylphosphonate and has been adapted and modified over the decades. nih.gov
The direct incorporation of fluorine presented new challenges and opportunities. Early methods for creating fluorinated phosphonates, such as difluoromethylene phosphonates, gained momentum in the 1980s and blossomed through the 1990s and 2000s. researchgate.netresearchgate.net A key challenge has been the development of effective fluorinating reagents and building blocks. acs.org For instance, the synthesis of α-fluorophosphonates was advanced by the development of multifunctional fluorine-containing building blocks in the late 1990s. acs.orgacs.org More recently, new synthetic strategies have emerged, including late-stage methods to convert diphenylphosphonates directly into highly reactive fluorophosphonates (FPs) and simplified "FP on-demand" protocols using polymer-supported fluoride (B91410) reagents. nih.govnih.gov
The characterization of fluorophosphonates and their interactions has been revolutionized by the development of activity-based protein profiling (ABPP). researchgate.netstanford.edu A major milestone in this area was the creation of fluorophosphonate-based activity-based probes (ABPs). These probes, such as FP-biotin, consist of a fluorophosphonate "warhead" that covalently binds to the active site of target enzymes (typically serine hydrolases), a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye). stanford.edu This technology allows for the detection, quantification, and identification of active enzymes within complex biological samples, providing invaluable tools for mechanistic enzymology and inhibitor screening. nih.govnih.gov
Table 2: Timeline of Key Milestones in Fluorophosphonate Synthesis & Characterization
| Period | Milestone | Significance |
| 1980s-2000s | Growth in bioorganic chemistry of CF2-phosphonates. | Expansion of synthetic methods and applications for this key class of fluorinated phosphonates. researchgate.netresearchgate.net |
| Late 1990s | Development of multifunctional fluorinated synthons. | Enabled more complex and stereoselective synthesis of α-fluorophosphonates. acs.orgacs.org |
| 1999 | Development of the first fluorophosphonate activity-based probes (e.g., FP-biotin). | Revolutionized the study of serine hydrolases by allowing profiling of their activity in native biological systems. stanford.edunih.gov |
| 2019-2021 | Emergence of simplified, late-stage fluorination methods. | Facilitated rapid synthesis and screening of diverse fluorophosphonate probes. nih.govnih.gov |
Evolution of Mechanistic Understanding
The understanding of how fluorophosphonates exert their effects has deepened considerably over time, moving from general toxicity observations to detailed molecular-level insights. The primary mechanism of action for many organophosphates, including fluorophosphonates, is the inhibition of carboxyl ester hydrolases, most notably acetylcholinesterase (AChE). neptjournal.com
The key to the high potency of fluorophosphonates lies in their ability to act as mechanism-based inhibitors. They mimic the natural substrates of enzymes like serine hydrolases. nih.gov The mechanism involves the nucleophilic attack by a catalytic serine residue in the enzyme's active site on the electrophilic phosphorus atom of the fluorophosphonate. nih.gov The fluorine atom, being a good leaving group, is displaced, resulting in the formation of a stable, covalent phosphonyl-enzyme adduct. nih.govpnas.org This process effectively and often irreversibly inactivates the enzyme. pnas.org
The development of fluorophosphonate-based activity-based probes (ABPs) has been instrumental in refining this mechanistic understanding. researchgate.net These probes only react with enzymes that are in a catalytically active state, allowing researchers to specifically target and study the functional portion of the proteome. nih.gov Furthermore, advanced analytical techniques, including X-ray crystallography and NMR spectroscopy, combined with synthetic analogs like α-fluorophosphonates, have enabled the detailed structural characterization of enzyme-inhibitor complexes. pnas.orgnih.govpnas.org These studies have provided high-resolution snapshots of the transition states of enzymatic reactions, revealing, for example, how an enzyme's active site conserves its conformation to catalyze phosphoryl transfer. pnas.orgpnas.org The evolution of directed evolution and computational design has also allowed for the creation of new enzymes that react with fluorophosphonate probes, furthering the study of catalytic mechanisms. umn.edu
Advanced Analytical Techniques for Fluorophosphonate Characterization
Spectroscopic Methodologies
Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying the concentration of fluorophosphonate compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural characterization of fluorophosphonate compounds in both solution and solid states. The presence of both fluorine and phosphorus atoms allows for the use of ¹⁹F and ³¹P NMR, which offer high sensitivity and specificity.
¹⁹F-NMR Spectroscopy: The ¹⁹F nucleus is highly suitable for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. nih.gov ¹⁹F NMR provides a wide chemical shift range, which minimizes signal overlap and allows for the clear identification of different fluorine environments within a molecule. nih.gov For disodium (B8443419) fluorophosphonate, ¹⁹F-NMR can be used for the direct and quantitative determination of the fluorophosphonate anion and to distinguish it from free fluoride (B91410) ions. researchgate.net This is a simple, rapid, and interference-free analytical method. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it a valuable tool for identifying and quantifying fluorinated compounds. nih.gov
³¹P-NMR Spectroscopy: Similar to ¹⁹F, the ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity. mdpi.com ³¹P NMR spectroscopy is a valuable technique for examining phosphorus-containing compounds and offers a broad chemical shift range, which facilitates the separation and identification of different phosphorus environments. mdpi.com In the context of disodium fluorophosphonate, ³¹P NMR can provide detailed information about the phosphate (B84403) backbone and the P-F bond. The chemical shifts and coupling constants observed in ³¹P NMR spectra can be used to confirm the structure of the fluorophosphate (B79755) anion and to detect the presence of related phosphate impurities. The technique can produce sharp signals, often corresponding to a single phosphorus atom, which aids in precise quantification. mdpi.com
| Technique | Key Parameters | Typical Applications for Disodium Fluorophosphonate |
|---|---|---|
| ¹⁹F-NMR | Chemical Shift (δ), Coupling Constants (J) | - Direct quantification of fluorophosphate
|
| ³¹P-NMR | Chemical Shift (δ), Coupling Constants (J) | - Structural elucidation of the phosphate group
|
UV-Visible and fluorescence spectroscopy are less direct methods for the characterization of disodium fluorophosphonate but can be employed, often through indirect means or after chemical modification.
UV-Visible Spectroscopy: Direct UV-Visible absorption by the fluorophosphate anion is not prominent as it lacks a suitable chromophore. However, indirect spectrophotometric methods can be developed. For instance, a reaction that consumes a chromophore or produces a colored product in the presence of fluorophosphate can be used for quantification. The absorbance is measured at a specific wavelength, and the concentration is determined using a calibration curve. mhlw.go.jpnihs.go.jp
Fluorescence Spectroscopy: Similar to UV-Visible spectroscopy, disodium fluorophosphonate is not naturally fluorescent. However, fluorescence-based detection methods can be designed. These methods often rely on the interaction of the fluorophosphate with a fluorescent probe, leading to either quenching or enhancement of the fluorescence signal. nih.govnih.gov For example, a sensor system can be developed where the fluorescence of a particular compound is quenched in the presence of organophosphates. nih.govnih.gov The change in fluorescence intensity can be correlated to the concentration of the analyte. nih.gov Derivatization with a fluorescent tag is another strategy to enable detection by fluorescence spectroscopy. mdpi.com
| Technique | Principle | Application to Disodium Fluorophosphonate |
|---|---|---|
| UV-Visible Spectroscopy | Measurement of light absorption by chromophores. | Indirect quantification via reactions that produce or consume a chromophore. |
| Fluorescence Spectroscopy | Measurement of light emission from fluorophores. | Indirect detection through fluorescence quenching or enhancement of a probe, or after derivatization with a fluorescent label. nih.govnih.govmdpi.com |
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of disodium fluorophosphonate from complex matrices and for the speciation of related fluoride and phosphate ions.
Ion Chromatography (IC) is a highly effective and widely adopted method for the analysis of sodium monofluorophosphate and the determination of free fluoride as an impurity. lcms.czlcms.cz This technique is particularly valuable for its ability to separate and quantify ionic species with high sensitivity and selectivity. lcms.czmorressier.com
The United States Pharmacopeia (USP) has proposed an IC method to replace older titration-based assays for sodium monofluorophosphate. lcms.cz A typical IC system for this analysis consists of an anion-exchange column, a suppressor, and a conductivity detector. lcms.czmorressier.com The separation is based on the differential affinity of the fluorophosphate and fluoride anions for the stationary phase of the column. A gradient elution with a hydroxide-based mobile phase is often employed to achieve optimal separation from other anions like sulfate and acetate. lcms.cz
Validation studies of IC methods have demonstrated their linearity, accuracy, precision, and robustness for the determination of monofluorophosphate and fluoride in various samples, including pharmaceutical products. lcms.czmorressier.com
| Parameter | Description |
|---|---|
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS18) lcms.czmorressier.com |
| Mobile Phase | Potassium hydroxide (B78521) (KOH) gradient lcms.cz |
| Detection | Suppressed conductivity lcms.czmorressier.com |
| Analytes | Monofluorophosphate, Fluoride, Acetate, Sulfate lcms.cz |
High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of a wide range of compounds, including organophosphates. For non-volatile and polar compounds like disodium fluorophosphonate, reverse-phase HPLC can be a suitable method.
While specific HPLC methods for disodium fluorophosphonate are not as commonly reported as IC, methods for similar organophosphate compounds have been developed. For instance, a reverse-phase HPLC method for diisopropyl fluorophosphate utilizes a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier like phosphoric or formic acid. sielc.com Detection can be achieved using a UV detector if the molecule has a suitable chromophore, or more universally with detectors like Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). acs.org For compounds lacking a strong chromophore, derivatization to introduce a UV-active or fluorescent tag can be employed prior to LC analysis.
| LC Mode | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Reverse-Phase | C18, C8 | Acetonitrile/Water with acid modifier | UV (after derivatization), ELSD, MS |
| Mixed-Mode | Combines reverse-phase and ion-exchange | Acetonitrile/Aqueous buffer | ELSD, CAD, MS helixchrom.com |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the ionic and non-volatile nature of disodium fluorophosphonate, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound. mdpi.comnih.gov
Silylation is a common derivatization technique for organophosphorus compounds. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the phosphate group with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte. mdpi.com The resulting TMS derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. mdpi.comnih.gov The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a fingerprint for its identification.
| Derivatization Technique | Reagent | Resulting Derivative | Analytical Technique |
|---|---|---|---|
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ester | GC-MS, GC-FID |
Electrochemical Methods
Electrochemical techniques offer sensitive and selective means for quantifying ionic species. For Disodium;fluorophosphonic acid, potentiometry with a fluoride ion-selective electrode is the primary method for determining fluoride content.
Fluoride Ion-Selective Electrode (F-ISE) Potentiometry
Potentiometry using a Fluoride Ion-Selective Electrode (F-ISE) is a widely employed electrochemical method for the determination of fluoride ion concentration in aqueous samples containing this compound. researchgate.netnih.gov The technique relies on a specialized electrode that incorporates an ion-sensitive membrane, typically a lanthanum fluoride (LaF₃) crystal. edaq.com This membrane selectively interacts with fluoride ions, causing a potential difference to develop across it that is proportional to the activity of fluoride ions in the sample solution. edaq.com The potential of the F-ISE is measured against a stable reference electrode, and the resulting voltage is related to the logarithm of the fluoride ion concentration via the Nernst equation. edaq.com
For the analysis of this compound, it is often necessary to first hydrolyze the monofluorophosphate ion (PO₃F²⁻) to liberate free fluoride ions (F⁻). edaq.com This is because the F-ISE is responsive to free fluoride ions in the solution. tsijournals.com The hydrolysis can be achieved through methods such as acid digestion. researchgate.net
To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to both the sample and standard solutions. researchgate.net The TISAB serves multiple purposes: it adjusts the pH to an optimal range (typically around 5.0-5.5) to prevent the formation of HF or hydroxide interference, it complexes with interfering cations that could bind with fluoride, and it provides a high and constant ionic strength, ensuring that the measured potential is directly proportional to the concentration rather than the activity of the fluoride ions. researchgate.net The method is validated for its accuracy and precision, with studies showing high recovery percentages. researchgate.net
The table below illustrates typical validation data for the determination of fluoride from a monofluorophosphate source using F-ISE, demonstrating the method's reliability.
| Parameter | Value | Reference |
| Spiked Recovery | 93–100% | researchgate.net |
| Coefficient of Determination (R²) | 0.9896 to 0.9997 | researchgate.net |
| Relative Percent Difference (%RPD) | 0.37% | tsijournals.com |
| Percent Recovery | 94.5% | tsijournals.com |
This table presents example validation parameters from studies involving fluoride determination in matrices containing monofluorophosphate, indicative of the performance of the F-ISE method.
X-ray Diffraction and Microscopy for Solid-State Analysis
Solid-state characterization of this compound involves techniques that probe its crystalline structure, elemental composition, and morphology at the micro- and nano-scale.
X-ray Diffraction (XRD) for Crystalline Phases
X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. It is used to identify the phase composition and determine the crystal structure of this compound. researchgate.net The technique works by directing X-rays onto a powdered or solid sample and measuring the angles and intensities of the diffracted beams. utoledo.edu Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific phase. researchgate.netscribd.com
By comparing the experimental XRD pattern of a this compound sample to reference patterns in databases, such as those maintained by the International Centre for Diffraction Data (ICDD), its crystalline phases can be identified. scribd.com XRD analysis can confirm the synthesis of the desired compound and detect the presence of any crystalline impurities. researchgate.net Furthermore, advanced analysis of XRD data, such as through Rietveld refinement, can provide detailed information about the unit cell parameters, bond lengths, and bond angles within the crystal lattice. bham.ac.uk This technique is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms, each with distinct physical properties.
The following table provides an example of X-ray diffraction data that could be obtained for a crystalline fluorophosphate compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 18.5 | 4.79 | 85 |
| 25.7 | 3.46 | 100 |
| 31.9 | 2.80 | 60 |
| 45.8 | 1.98 | 45 |
| 56.7 | 1.62 | 50 |
This table is a hypothetical representation of XRD data for a crystalline fluorophosphate, illustrating the key parameters measured.
Transmission Electron Microscopy with Energy Dispersive X-ray Analysis (TEM-EDX)
Transmission Electron Microscopy (TEM) coupled with Energy Dispersive X-ray Analysis (EDX), also known as EDS, is a powerful technique for nanoscale characterization. mst.or.jptescan-analytics.com TEM provides high-resolution images of the internal structure of a material, while EDX allows for the identification and quantification of the elemental composition of minute sample areas. thermofisher.comoregonstate.edu
In the analysis of this compound, TEM can be used to visualize the size, shape, and morphology of individual nanoparticles or crystallites. EDX analysis is performed by focusing the electron beam on a specific area of the sample and detecting the characteristic X-rays emitted by the atoms present. mst.or.jp Each element emits X-rays at a specific energy, allowing for the creation of an elemental spectrum. thermofisher.com This enables qualitative and quantitative analysis of the elements within the sample, such as sodium (Na), phosphorus (P), oxygen (O), and fluorine (F). oregonstate.edu The technique can also be used to create elemental maps, which show the spatial distribution of these elements within the imaged area. thermofisher.com This is particularly useful for assessing the homogeneity of the compound and identifying any elemental segregation or impurities.
| Element | Detectable X-ray Line | Typical Application in Analysis |
| Sodium (Na) | Kα | Confirmation of the cation, distribution mapping |
| Phosphorus (P) | Kα | Analysis of the phosphate backbone, stoichiometry |
| Oxygen (O) | Kα | Elemental composition, stoichiometry |
| Fluorine (F) | Kα | Confirmation of fluoridation, distribution mapping |
This table outlines the elements in this compound that are detectable by EDX and the type of information that can be derived.
Electron Microscopy for Microstructural Analysis
Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is essential for analyzing the microstructure of this compound. researchgate.net SEM is primarily used to examine the surface topography and morphology of the bulk powder or solid material. researchgate.net It provides images with a large depth of field, revealing details about particle size distribution, shape, and surface texture.
TEM, on the other hand, requires the sample to be thinly sectioned to allow electrons to pass through it, providing much higher resolution images of the internal structure. tescan-analytics.com This allows for the detailed examination of crystal defects, grain boundaries, and the internal morphology of particles. When used in conjunction, SEM and TEM provide a comprehensive understanding of the material's microstructure from the surface down to the nanoscale. These analyses are critical for understanding how the physical form of the compound might influence its properties and performance in various applications.
| Analytical Technique | Information Obtained | Relevance to this compound |
| Scanning Electron Microscopy (SEM) | Surface topography, particle shape, particle size distribution, agglomeration state | Quality control of powder, understanding flowability and dissolution characteristics |
| Transmission Electron Microscopy (TEM) | Internal morphology, crystallite size, crystal lattice defects, phase distribution | Fundamental understanding of material properties, relationship between structure and performance |
This table summarizes the microstructural features of this compound that can be analyzed using different electron microscopy techniques.
Porosimetry for Material Microstructure
Porosimetry techniques are used to characterize the pore structure of a material, including properties like porosity, pore volume, and pore size distribution. For materials that are formulated with or interact with this compound, such as in cementitious matrices, understanding the porous network is crucial. researchgate.net
Mercury Intrusion Porosimetry (MIP) is a common technique for this purpose. researchgate.net It involves forcing mercury, a non-wetting liquid, into the pores of a material under pressure. The volume of mercury intruded at each pressure step is measured, and from this, the pore size distribution can be calculated using the Washburn equation. This analysis reveals information about the open porosity and the connectivity of the pore network. Such data is vital for assessing the impact of this compound on the microstructure and, consequently, on the durability and performance of the final product. researchgate.net
| Parameter | Description | Example Value |
| Total Porosity (%) | The fraction of the total volume of the material that is void space. | 15.2 |
| Bulk Density (g/cm³) | The mass of the material divided by its total volume (including pores). | 2.15 |
| Average Pore Diameter (nm) | The mean diameter of the pores within the material. | 50 |
| Pore Volume (cm³/g) | The total volume of pores per unit mass of the material. | 0.07 |
This table provides a hypothetical example of data obtained from a porosimetry analysis of a material containing this compound.
Mercury Intrusion Porosimetry (MIP)
Mercury Intrusion Porosimetry (MIP) is a powerful analytical technique used to characterize the porous structure of solid and powdered materials. particletechlabs.com The method is based on the principle that a non-wetting liquid, in this case, mercury, will only penetrate pores under the application of external pressure. alfatest.it The required pressure is inversely proportional to the size of the pores; larger pores are filled at lower pressures, while smaller pores require significantly higher pressures for intrusion. alfatest.itsolids-solutions.com
The analysis involves placing a sample in a special sample cup (penetrometer), evacuating the surrounding atmosphere, and then submerging it in mercury. solids-solutions.comanton-paar.com As pressure is incrementally applied, the volume of mercury penetrating the sample's pores is precisely measured. particletechlabs.com By recording the intruded volume at each pressure point, a detailed pore size distribution can be generated using the Washburn Equation, which relates the applied pressure to the corresponding pore diameter. particletechlabs.comsolids-solutions.com
This technique provides a range of crucial data regarding the physical characteristics of a material like Disodium fluorophosphonate in its solid form. Key parameters obtained from MIP analysis include:
Pore Size Distribution: Provides information on the relative abundance of different pore sizes within the material.
Total Pore Volume: The cumulative volume of all pores measured.
Porosity: The percentage of void space within the solid material. particletechlabs.com
Specific Surface Area: The total surface area of the pores per unit mass of the sample. microtrac.com
Apparent (Bulk) Density: The density of the material, including its pore volume. particletechlabs.comsolids-solutions.com
MIP can measure a broad spectrum of pore sizes, typically ranging from approximately 3 nanometers to several hundred micrometers. anton-paar.commtoz-biolabs.com This data is valuable for quality control and for understanding how the material's physical properties might influence its behavior in various applications, such as processing and blending. intertek.com
Below is an example of typical data that can be obtained from an MIP analysis of a powdered substance.
Table 1: Representative Data from Mercury Intrusion Porosimetry Analysis
| Parameter | Value | Unit |
|---|---|---|
| Total Intrusion Volume | 0.45 | mL/g |
| Total Pore Area | 15.2 | m²/g |
| Median Pore Diameter (Volume) | 0.58 | µm |
| Average Pore Diameter (4V/A) | 0.12 | µm |
| Apparent (Bulk) Density | 1.25 | g/mL |
Other Analytical Approaches (e.g., Capillary Electrophoresis, Neutron Activation Analysis)
Beyond techniques that probe physical structure, other advanced methods are employed to determine the chemical purity and elemental composition of compounds like Disodium fluorophosphonate.
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods well-suited for the rapid and high-resolution analysis of inorganic anions. chromatographyonline.comwikipedia.org The technique separates ions based on their electrophoretic mobility in an electric field within a narrow, submillimeter diameter capillary. wikipedia.orgnih.gov For anions like fluorophosphonate, the separation is based on their charge and size. chromatographyonline.com
In a typical setup for anion analysis, known as Capillary Zone Electrophoresis (CZE), the direction of the electroosmotic flow (EOF) is reversed to match the migration direction of the anions, which significantly reduces analysis times. chromatographyonline.com Since simple inorganic anions often lack a chromophore, they cannot be detected directly using UV absorbance. Therefore, indirect UV detection is commonly employed. chromatographyonline.comthermofisher.com This method involves adding a UV-absorbing ion (a chromophore) to the background electrolyte. When the analyte anion passes the detector, it displaces the chromophore, causing a decrease in absorbance and generating a negative peak that allows for quantification. thermofisher.com
CE methods are valued for their simplicity, speed, and low consumption of samples and reagents. mdpi.com The technique has been successfully applied to the analysis of various anions in diverse fields, including the analysis of bisphosphonates, which are structurally related to fluorophosphonates. nih.govnih.gov
Table 2: Typical Conditions for Anion Analysis by Capillary Zone Electrophoresis
| Parameter | Description |
|---|---|
| Capillary | Fused silica, typically 50 µm inner diameter, 40-60 cm total length. thermofisher.com |
| Background Electrolyte (BGE) | Contains a chromate, phthalate, or pyromellitate salt for indirect UV detection. thermofisher.commdpi.com |
| EOF Modifier | A cationic surfactant (e.g., hexamethonium bromide) is often added to reverse the electroosmotic flow. thermofisher.com |
| Applied Voltage | Typically in the range of -15 to -30 kV. d-nb.info |
| Injection Mode | Hydrodynamic (pressure) or electrokinetic injection. chromatographyonline.com |
| Detection | Indirect UV absorbance, commonly monitored at a wavelength like 250 nm. thermofisher.com |
| Temperature | Controlled, often around 25 °C. mdpi.com |
Neutron Activation Analysis
Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear process used for determining the elemental composition of a wide variety of materials. wikipedia.org The technique disregards the chemical form of a sample and focuses solely on the atomic nuclei, making it a powerful tool for accurate elemental quantification. wikipedia.org
The process involves bombarding a sample with neutrons, typically from a research reactor. iaea.org This causes some of the atoms within the sample to capture neutrons, forming unstable radioactive isotopes. wikipedia.org These newly formed radioisotopes then decay, emitting characteristic gamma rays. youtube.com Each element produces a unique gamma-ray spectrum, akin to a fingerprint. By analyzing the energies and intensities of these gamma rays, the identity and concentration of the elements in the sample can be determined with high precision. wikipedia.orgyoutube.com
For a compound like Disodium fluorophosphonate (Na₂PO₃F), NAA can be used to precisely quantify the mass fractions of key elements such as fluorine and phosphorus.
Fluorine Determination: Fluorine (¹⁹F) can be activated to form fluorine-20 (²⁰F), which has a short half-life of about 11 seconds and emits a characteristic gamma ray upon decay. nist.govosti.gov
Phosphorus Determination: Phosphorus (³¹P) can be determined through neutron capture, leading to the formation of phosphorus-32 (³²P), or through reactions that produce other measurable isotopes. researchgate.net
A significant advantage of NAA is its ability to perform a true bulk analysis due to the penetrating nature of both the incident neutrons and the emitted gamma rays. wikipedia.org Furthermore, since the technique is non-destructive, the sample remains intact for other analyses. wikipedia.org
Table 3: Relevant Nuclear Reactions for NAA of Fluorophosphonate
| Target Element | Target Isotope | Neutron Capture Reaction | Product Isotope | Half-Life of Product |
|---|---|---|---|---|
| Fluorine | ¹⁹F | ¹⁹F(n,γ)²⁰F | ²⁰F | 11.41 s |
| Phosphorus | ³¹P | ³¹P(n,γ)³²P | ³²P | 14.26 d |
Applications in Materials Science and Engineering
Corrosion Inhibition in Cementitious Materials
A primary application of disodium (B8443419) monofluorophosphate (MFP) is as a corrosion inhibitor for steel reinforcement in concrete. mdpi.comcorrdata.org.cn It is effective in mitigating the degradation of reinforced concrete structures, which is often caused by environmental factors leading to the corrosion of the embedded steel. Phosphate-based inhibitors are considered an environmentally friendly alternative to traditional, and potentially toxic, inhibitors like sodium nitrite. corrdata.org.cn
Disodium monofluorophosphate can be applied to cementitious materials using two primary methods: as a migrating corrosion inhibitor (MCI) applied to the surface of hardened concrete or as an admixed corrosion inhibitor (ACI) incorporated directly into the fresh concrete mix. mdpi.comcorrdata.org.cn
Surface Application (MCI): In this strategy, an aqueous solution of MFP is applied to the surface of existing concrete structures by brushing, spraying, or immersion. corrdata.org.cnamphoraconsulting.co.uk The inhibitor then penetrates the porous concrete matrix through capillary action to reach the steel reinforcement. corrdata.org.cn The effectiveness of this method is dependent on the permeability of the concrete. This approach is often used for the rehabilitation of existing structures. aston.ac.uk
Admixture Strategy (ACI): As an admixture, powdered MFP is added to the cement, sand, and water during the concrete mixing process. corrdata.org.cncortecvci.com This ensures that the inhibitor is distributed throughout the concrete matrix from the beginning, offering integral protection. cortecvci.comsakshichemsciences.com Research indicates that MFP is often used as an admixed inhibitor because it can have poor penetrability into hardened concrete. researchgate.net
Studies comparing the two methods have shown that both can be effective, with MFP demonstrating high inhibitor efficiency. In comparative studies with other phosphates, the general order of inhibition efficiency was found to be MFP > disodium hydrogen phosphate (B84403) (DHP) > trisodium phosphate (TSP). mdpi.comcorrdata.org.cn
| Strategy | Method of Application | Mechanism | Primary Use Case |
|---|---|---|---|
| Surface Application (MCI) | Spraying, brushing, or immersing hardened concrete in an MFP solution. corrdata.org.cnamphoraconsulting.co.uk | Penetrates concrete pores via capillary action to reach steel reinforcement. corrdata.org.cn | Rehabilitation of existing structures. aston.ac.uk |
| Admixture (ACI) | Added as a powder to the fresh concrete mix. corrdata.org.cn | Distributed throughout the concrete matrix for integral, long-term protection. cortecvci.comsakshichemsciences.com | New construction projects. |
Carbonation is a process where atmospheric carbon dioxide penetrates concrete and reacts with calcium hydroxide (B78521) in the cement paste, reducing the concrete's pH from around 13 to below 9. mdpi.commdpi.com This drop in alkalinity destroys the passive oxide layer that naturally protects the reinforcement steel, initiating corrosion. mdpi.com
Disodium monofluorophosphate is effective in protecting steel reinforcement against carbonation-induced corrosion. researchgate.net The monofluorophosphate ions (PO3F²⁻) migrate to the steel surface and promote the formation of a stable, protective passive film. researchgate.netresearchgate.net This film is more resistant to the acidic conditions created by carbonation and to attack by chloride ions. researchgate.net The mechanism involves the precipitation of a protective layer of iron phosphates, such as ferric phosphate (FePO₄), on the steel surface, which acts as a barrier to hinder the corrosion process. researchgate.net
| Phosphate Compound | Corrosion Potential (Ecorr, mV vs. SCE) in Mortar with 0.5-0.8% Cl⁻ | Corrosion Current Density (icorr, µA/cm²) in Mortar with 0.5-0.8% Cl⁻ | Inhibition Mechanism |
|---|---|---|---|
| Sodium Monofluorophosphate (MFP) | -450 | >0.1 | Anodic inhibitor; forms a protective ferric phosphate film. mdpi.comresearchgate.net |
Data sourced from comparative studies on soluble phosphates in simulated concrete environments. researchgate.net
Beyond direct corrosion inhibition, disodium monofluorophosphate can modify the microstructure of the cement paste, leading to enhanced durability. researchgate.net When MFP penetrates the cement matrix, it reacts with calcium ions (Ca²⁺) present in the pore solution and from the cement hydration products. researchgate.net
Development of Functional Materials
The parent compound, fluorophosphonic acid, is utilized in the development of advanced functional materials due to its ability to form stable, organized molecular layers on various substrates.
Fluorophosphonic acids are capable of forming self-assembled monolayers (SAMs) on the native oxide surfaces of various metals and materials, such as aluminum and titanium. nih.govresearchgate.netprinceton.edu A SAM is a highly organized layer of molecules that spontaneously forms on a surface. In the case of fluorophosphonic acids, the phosphonic acid group acts as a strong anchor, forming covalent bonds with the metal oxide surface. nih.govnih.gov
These assembled layers can be engineered to impart specific properties to the substrate. For instance, using long-chain fluoroalkylphosphonic acids results in a surface terminated by fluorocarbon tails, creating a highly hydrophobic or even superhydrophobic protective coating. researchgate.netmdpi.com These SAMs have been demonstrated to protect aluminum substrates from attack by hot water. nih.govmdpi.com Furthermore, these molecular layers can be used as high-capacitance gate dielectrics in low-voltage organic thin-film transistors, where the strong electron-withdrawing nature of the fluoroalkyl groups allows for the control of the transistor's threshold voltage. mpg.de
The integration of phosphate and fluoride-containing compounds in chromic materials is relevant in processes such as metal surface treatment. While direct research on integrating "fluorophosphonic acid" into "chromic materials" is limited, the interaction between chromium compounds and phosphate solutions containing fluoride (B91410) is documented, particularly in the production of chromium-containing phosphoric acid solutions. google.com
In the wet-process production of phosphoric acid, fluorine is often present as an impurity. google.com When alkali chromates or dichromates (e.g., sodium chromate) are added to these solutions, a reaction occurs that can be utilized for surface treatment applications. google.com The resulting chromium-containing phosphate solution can be used for metal passivation and coating. The chromic acid component provides strong oxidizing properties, while the phosphate helps in forming a stable, adherent conversion coating on metal surfaces. google.comalleima.com
Role in Surface Chemistry and Coatings
Disodium fluorophosphonic acid, more commonly known as sodium monofluorophosphate, serves a significant role in materials science, particularly in the chemical treatment of metallic surfaces. Its application is primarily centered on forming protective coatings that enhance the durability and functionality of various metals. The process involves treating metal surfaces with an aqueous solution of the fluorophosphate (B79755) salt to passivate the surface, thereby improving corrosion resistance and preparing the metal for subsequent coatings like paint.
This surface treatment is effective for a range of metals, including steel, aluminum and its alloys, and zinc and its alloys. The treatment can be applied before or after other processes, such as phosphatizing, to create a robust barrier against environmental degradation. The fluorophosphate salt solution reacts with the metal surface to form a stable, non-reactive film. This passivation layer is crucial for preventing or slowing down the corrosion process that occurs when metals are exposed to air and moisture.
The aqueous solutions used for these treatments typically contain the fluorophosphate salt at concentrations ranging from 0.25 to 100 grams per liter, with a preferred range of 2 to 10 grams per liter. To achieve a desired alkaline pH, an alkali metal hydroxide, such as sodium or potassium hydroxide, may be added. The effectiveness of the treatment in preparing metal surfaces for painting can be enhanced by the inclusion of specific hydroxides and surfactants.
The primary functions of disodium fluorophosphonic acid in surface coatings are:
Corrosion Inhibition: It forms a passive, insoluble film on the metal surface that acts as a protective barrier against corrosive agents.
Paint Adhesion: The resulting surface layer provides an excellent base for paint and other organic coatings, improving adhesion and preventing delamination.
Surface Passivation: The treatment modifies the chemical reactivity of the metal surface, making it less susceptible to environmental reactions.
Table 1: Application of Disodium Fluorophosphonic Acid in Metal Surface Treatment
| Metal Substrate | Purpose of Treatment | Typical Solution Concentration (g/L) | Key Outcome |
|---|---|---|---|
| Steel | Corrosion resistance, paint preparation | 2 - 10 | Formation of a stable passivation layer |
| Aluminum and Aluminum Alloys | Improve corrosion resistance, prime for painting | 2 - 10 | Enhanced paint adhesion and durability |
| Zinc and Zinc Alloys | Passivation, preparation for painting | 2 - 10 | Increased resistance to environmental degradation |
Detailed Research Findings
Research into phosphate-based coatings has demonstrated their effectiveness in protecting metallic substrates. Studies focusing on magnesium alloys, for instance, have shown that the inclusion of additives like sodium fluoride in phosphating solutions is beneficial for forming coatings with superior corrosion resistance. While not disodium fluorophosphonic acid itself, the role of the fluoride ion is significant. The fluoride can lead to the formation of insoluble and protective metal-fluoride compounds within the coating matrix.
In the context of phosphating processes on magnesium alloys such as AZ91D, research has indicated that both anodic and cathodic corrosion processes are significantly inhibited by the resulting phosphate coatings. The addition of sodium fluoride to the phosphating bath contributes to the formation of a more effective protective layer.
The mechanism of protection involves the fluorophosphate ions reacting with the metal ions at the surface. This reaction forms a thin, adherent, and insoluble film of metal-phosphate-fluoride compounds. This film passivates the surface, meaning it creates an electronic barrier that opposes the flow of electrons and prevents further oxidation reactions from occurring on the metal's surface. This "electronic passivation" is key to the enhanced corrosion resistance observed.
Table 2: Research Findings on Additives in Phosphate Coatings
| Alloy | Additive Studied | Observation | Impact on Corrosion Resistance |
|---|---|---|---|
| AZ91D Magnesium Alloy | Sodium Fluoride | Aids in the formation of a more uniform and protective phosphate coating. | Significantly improved corrosion resistance. researchgate.net |
| AZ31 Magnesium Alloy | Sodium Fluoride (in chloride solution) | Leads to the formation of insoluble and protective MgF2. nih.gov | Contributes to a more protective conversion coating when combined with other inhibitors. nih.gov |
| Steel | General Phosphating | Forms a crystalline conversion coating. | Provides good corrosion resistance and a strong bond for subsequent painting. |
Environmental Fate and Degradation Studies
Hydrolysis in Aqueous Environments
Disodium (B8443419);fluorophosphonic acid is susceptible to hydrolysis, a chemical reaction in which water molecules rupture the phosphorus-fluorine bond, yielding fluoride (B91410) and orthophosphate ions. This process is a primary degradation pathway in aqueous environments. The reaction can be summarized as follows:
PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻
The rate of this hydrolysis is significantly influenced by the chemical conditions of the aqueous solution, particularly pH.
Acid-Catalyzed Hydrolysis: Studies have shown that the hydrolysis of monofluorophosphate is accelerated in acidic conditions researchgate.net. At a pH lower than 1.5, the monofluorophosphate ion readily breaks down to form fluoride and orthophosphate researchgate.net. Research on the acid hydrolysis in hydrochloric acid (HCl) solutions indicated that in 0.5 M HCl, the reaction appears to be pseudo-first-order, with a comparable release of fluoride and orthophosphate researchgate.net. However, at higher acid concentrations (1.0 M and 2.0 M HCl), the reaction kinetics are more complex, suggesting higher-order reactions researchgate.net.
Enzymatic Hydrolysis: In addition to chemical hydrolysis, enzymatic degradation plays a significant role, particularly in biological systems. Certain enzymes, such as phosphatases, can catalyze the hydrolysis of the monofluorophosphate ion. This has been observed in the oral environment, where bacterial phosphatases in dental plaque can break down the compound, releasing fluoride ions nih.gov. Studies have demonstrated that various oral streptococci and natural dental plaque exhibit monofluorophosphate degradation activity scite.ainih.gov. This enzymatic hydrolysis is also pH-dependent, with optimal activity observed at specific pH ranges scite.ai. For instance, some studies have shown optimal hydrolysis by dental plaque microorganisms around pH 5, while others indicate an optimum pH of approximately 8 nih.govscite.ai.
Pathways of Environmental Distribution and Transformation
The environmental distribution of Disodium;fluorophosphonic acid is largely dictated by its high water solubility. When released into the environment, it is expected to primarily partition into the aqueous phase. Its mobility in soil and sediment is anticipated to be high due to its anionic nature at environmentally relevant pH values, which would limit its sorption to negatively charged soil particles.
Transformation in Soil and Water: Once in the soil and water, the primary transformation pathway is expected to be hydrolysis, as detailed in the previous section. The rate of this transformation will be dependent on the pH of the soil and water. In acidic soils, the hydrolysis would be chemically driven, while in environments with significant microbial activity, enzymatic hydrolysis could be a major contributor to its degradation nih.govscite.ainih.gov.
The ultimate fate of the degradation products, fluoride and orthophosphate, will follow their respective biogeochemical cycles. Phosphate (B84403) is an essential nutrient and will be taken up by organisms, while fluoride can form complexes with various minerals in the soil and sediment.
There is limited specific information available regarding other environmental transformation pathways such as photolysis or reaction with atmospheric radicals for this compound. However, given its structure as an inorganic salt, these pathways are generally considered less significant compared to hydrolysis in aqueous environments.
Factors Influencing Environmental Stability (e.g., pH, Temperature)
The stability of the phosphorus-fluorine bond in this compound is not absolute and is influenced by several environmental factors.
Influence of pH: As established, pH is a critical factor governing the stability of monofluorophosphate. The compound is relatively stable in neutral to alkaline aqueous solutions researchgate.net. However, its stability significantly decreases in acidic environments, with the rate of hydrolysis increasing as the pH drops researchgate.netfluorideresearch.org. One study found that for non-effervescent tablets in solution, the half-life of monofluorophosphate followed an exponential function of pH, doubling in value when the pH increased by 0.56 units between pH 4.4 and 7.4 fluorideresearch.org.
Influence of Temperature: Temperature also affects the rate of hydrolysis. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis of monofluorophosphate. The long-term stability of aqueous solutions of the compound is noted to be affected by both pH and temperature.
The following table summarizes the key factors influencing the environmental stability of this compound:
| Factor | Influence on Stability | Research Findings |
| pH | Decreased stability in acidic conditions (pH < 5) researchgate.netscite.aifluorideresearch.org. Relatively stable in neutral to alkaline conditions researchgate.net. | Hydrolysis is accelerated at low pH researchgate.netfluorideresearch.org. The half-life of the compound increases with increasing pH fluorideresearch.org. |
| Temperature | Increased temperature generally decreases stability by accelerating hydrolysis. | Long-term stability in aqueous solutions is dependent on temperature. |
| Enzymatic Activity | Decreased stability in the presence of phosphatase enzymes nih.gov. | Microorganisms in environments like dental plaque can significantly increase the degradation rate through enzymatic hydrolysis nih.govscite.ainih.gov. |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2), B3LYP)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the monofluorophosphate anion (PO₃F²⁻), the active component of disodium (B8443419) monofluorophosphate. These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) , particularly with the B3LYP functional, is a widely used method for studying systems like the monofluorophosphate anion. DFT calculations have been employed to investigate the hydrolysis of related phosphorus halides, providing valuable models for understanding the stability of the P-F bond in the monofluorophosphate anion. nih.gov For instance, studies on similar compounds have determined activation free energy barriers for hydrolysis, offering a point of comparison for the reactivity of the PO₃F²⁻ anion. nih.gov
Møller–Plesset Perturbation Theory (MP2) is another high-level ab initio method used for accurate geometry optimizations and the calculation of intermolecular interaction energies. While specific MP2 studies on disodium monofluorophosphate are not abundant in the literature, the methodology is well-suited for analyzing the interactions between the sodium cations and the monofluorophosphate anion, as well as the interactions within the crystal lattice. ed.ac.uk For example, MP2 calculations are utilized to determine the energies of various intermolecular interactions, such as hydrogen bonds and other weak interactions, which are crucial for understanding the crystal packing of related compounds. ed.ac.uk
A survey of crystallographic data, often corroborated by quantum chemical calculations, provides average bond lengths and angles for the monofluorophosphate anion. These experimental values serve as a benchmark for the accuracy of computational methods.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations focusing exclusively on disodium monofluorophosphate in aqueous solution are not extensively documented in publicly available research, the principles of this technique can be applied to understand its behavior in solution.
An MD simulation of disodium monofluorophosphate would typically involve the following steps:
System Setup: A simulation box is created containing a defined number of disodium monofluorophosphate units and a large number of water molecules to represent an aqueous solution.
Force Field: A suitable force field is chosen to describe the interactions between all atoms. This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Simulation: The system is allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities.
From such a simulation, one could extract valuable information about:
Solvation Structure: The arrangement of water molecules around the sodium cations and the monofluorophosphate anion.
Ion Pairing: The extent to which Na⁺ and PO₃F²⁻ ions remain associated in solution.
Transport Properties: Diffusion coefficients of the ions in water.
MD simulations have been extensively used to study the behavior of various ions in water, providing a framework for how disodium monofluorophosphate would be modeled. mdpi.comosti.govmdpi.comresearchgate.netresearchgate.net
Modeling of Reaction Mechanisms and Energetics
Computational chemistry is particularly adept at elucidating reaction mechanisms and their associated energetics. For disodium monofluorophosphate, a key reaction of interest is its hydrolysis, which involves the breaking of the P-F bond.
DFT calculations, using functionals like B3LYP, can be used to model the hydrolysis pathway. nih.govnih.gov This involves identifying the transition state structures and calculating the activation energies for the reaction. For instance, a theoretical study on the hydrolysis of related phosphorus halides showed that the reaction can proceed through a path involving bifunctional catalysis by water molecules. nih.gov The calculated free energy barrier for the hydrolysis of a similar P-F bond was found to be in good agreement with experimental values, demonstrating the predictive power of these computational methods. nih.gov
A hypothetical reaction coordinate for the hydrolysis of the monofluorophosphate anion, as could be modeled by DFT, is presented below.
The calculated activation energies from such models are crucial for understanding the stability of disodium monofluorophosphate in aqueous environments.
Prediction of Electronic Properties and Intermolecular Interactions
The electronic properties of the monofluorophosphate anion, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be readily calculated using quantum chemical methods. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule.
Intermolecular interactions play a critical role in determining the crystal structure and physical properties of solid disodium monofluorophosphate. These interactions include:
Ionic Bonds: The electrostatic attraction between the sodium cations (Na⁺) and the monofluorophosphate anions (PO₃F²⁻).
Hydrogen Bonds: In hydrated forms of the salt, hydrogen bonds would exist between water molecules and the oxygen and fluorine atoms of the anion.
Computational methods can be used to quantify the strength of these interactions. For example, the Pixel method, which utilizes electron densities calculated at the MP2 level, can partition the total interaction energy into Coulombic, polarization, dispersion, and repulsion components. ed.ac.uk The Cambridge Structural Database (CSD) provides tools for analyzing intermolecular interactions in known crystal structures, which can be complemented by computational analysis. mdpi.com The study of intermolecular interactions is crucial for understanding the solid-state properties of functional crystalline materials. mdpi.comrsc.org
Q & A
Basic: What synthetic routes are recommended for preparing disodium fluorophosphonic acid, and how is purity validated?
Disodium fluorophosphonic acid is typically synthesized by neutralizing fluorophosphonic acid (H₂PO₃F) with sodium hydroxide in a 1:2 molar ratio. Post-synthesis, purity is assessed via nuclear magnetic resonance (NMR) to confirm structural integrity, ion chromatography to verify sodium content, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Recrystallization in anhydrous methanol ensures high crystallinity. Similar methodologies for disodium phosphate preparation validate this approach .
Advanced: How do concentration and immersion time affect the anticorrosion efficiency of disodium fluorophosphonic acid-based self-assembled monolayers (SAMs)?
Studies show that SAMs formed using 5×10⁻² M solutions of fluorophosphonic acid in methanol achieve optimal corrosion inhibition on aluminum alloys (e.g., AA5052) when immersed for 24–48 hours . Electrochemical tests (e.g., potentiodynamic polarization) demonstrate an 85% reduction in corrosion current density compared to untreated surfaces. Atomic force microscopy (AFM) further confirms reduced surface roughening (Ra < 10 nm) in aggressive electrolytes like NaCl .
Basic: Which analytical techniques are prioritized for characterizing disodium fluorophosphonic acid in solution-phase studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is ideal for quantifying trace impurities, while X-ray photoelectron spectroscopy (XPS) validates surface composition in SAM applications. Complementary techniques like contact angle measurements (θ > 110° for fluorinated SAMs) assess hydrophobicity, critical for evaluating corrosion resistance .
Advanced: How can researchers resolve pH-dependent stability contradictions in disodium fluorophosphonic acid formulations?
Controlled stability studies across pH 2–12, coupled with inductively coupled plasma optical emission spectroscopy (ICP-OES) for sodium leaching analysis and NMR for structural degradation monitoring, are recommended. Electrochemical impedance spectroscopy (EIS) under varying pH conditions provides real-time degradation kinetics, with validation against reference standards like ASTM G59 .
Basic: What safety protocols are essential for handling disodium fluorophosphonic acid in laboratories?
Critical protocols include using nitrile gloves , goggles , and fume hoods to prevent dermal/ocular exposure and inhalation. Storage in airtight containers under nitrogen minimizes hydrolysis. Safety data sheets (SDS) for analogous fluorinated phosphonates (e.g., perfluoroalkyl phosphonic acids) provide additional guidance .
Advanced: How can computational modeling enhance SAM adsorption studies of disodium fluorophosphonic acid on metal oxides?
Density functional theory (DFT) simulations predict binding energies (e.g., −1.8 eV for Al₂O₃ surfaces) and molecular orientation. Experimental validation via XPS (e.g., P 2p and F 1s peaks) and AFM refines adsorption isotherms, enabling tailored monolayer designs for specific alloys .
Basic: What pretreatment steps are required for metal substrates before SAM deposition?
Substrates (e.g., aluminum, carbon steel) must be degreased ultrasonically in ethanol/isopropanol (2×5 min) and oxidized in boiling water (1 hour) to form homogeneous oxide layers. This ensures optimal SAM adhesion, as fluorophosphonic acid binds exclusively to oxide surfaces .
Advanced: What experimental designs are effective for optimizing disodium fluorophosphonic acid in multi-variable studies?
Central Composite Rotatable Designs (CCRD) with factors like pH, temperature, and ionic strength are robust. For example, a 2² factorial design with center points can model nonlinear relationships between SAM thickness (measured via ellipsometry) and corrosion inhibition efficiency .
Basic: How is the environmental impact of disodium fluorophosphonic acid assessed in academic research?
High-resolution mass spectrometry (HRMS) identifies degradation byproducts, while toxicity assays (e.g., Daphnia magna LC₅₀ tests) evaluate ecotoxicity. Regulatory frameworks like the EU’s REACH guidelines inform disposal protocols .
Advanced: What mechanistic insights explain disodium fluorophosphonic acid’s superior corrosion inhibition compared to hydrocarbon analogs?
The strong electron-withdrawing effect of fluorine enhances phosphonic acid group adsorption on metal oxides, forming stable Al–O–P bonds. Electrochemical noise analysis (ENA) corroborates this by showing lower stochastic current fluctuations in fluorinated SAMs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
